Phenoxymethylpenicillin benzathine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Phenoxymethylpenicillin benzathine is synthesized by combining phenoxymethylpenicillin with benzathine. The preparation involves dissolving phenoxymethylpenicillin in a solvent mixture of ethanol and dichloromethane, followed by the addition of benzathine . The reaction is carried out under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, this compound is produced using solid dispersion methods. This involves the use of hydrophilic carriers such as polyvinyl pyrrolidone (PVP-K30) and hydroxypropyl methylcellulose (HPMC) to enhance the dissolution rate of the compound . The solid dispersion method improves the flowability, wettability, and dissolution characteristics of the drug.

化学反应分析

Core Structural Characteristics

Key reactive components :

-

Beta-lactam ring : Essential for binding penicillin-binding proteins (PBPs) via covalent interactions

-

Phenoxyacetamido side chain : Enhances acid stability compared to benzylpenicillin

-

Benzathine counterion : Reduces solubility, enabling prolonged antibiotic release

Molecular Properties

Bactericidal Mechanism

Stepwise enzymatic interaction :

-

Penetration : Diffuses through gram-positive bacterial cell walls

-

Target binding : Irreversibly acylates PBPs (transpeptidases) via beta-lactam ring opening

-

Enzyme inhibition : Blocks cross-linking of peptidoglycan chains

-

Cell lysis : Results from osmotic instability during cell division

Key Enzymatic Targets

| Enzyme Class | Function Inhibited | Consequence |

|---|---|---|

| Transpeptidases | Peptidoglycan cross-linking | Cell wall weakening |

| Carboxypeptidases | Peptide chain remodeling | Structural instability |

Degradation Pathways

Primary instability factors :

-

Acid hydrolysis : Beta-lactam ring cleavage in strong acids (pH < 2)

-

Beta-lactamase enzymes : Catalytic opening of beta-lactam ring in resistant strains

-

Oxidative degradation : Susceptible to peroxide-mediated ring destruction

Comparative Stability Data

Allergenic Reactions

Hapten formation process :

-

Covalent binding : Beta-lactam ring opens to form penicilloyl group with lysine residues

-

Immune recognition : Major determinant (penicilloyl-protein) triggers IgE responses

-

Cross-reactivity : Shared epitopes with other beta-lactams increase allergy risk

Reaction Frequency Data

| Reaction Type | Incidence Rate | Onset Time |

|---|---|---|

| Anaphylaxis | 0.04% | <60 minutes |

| Maculopapular rash | 2-3% | 72+ hours |

| Serum sickness | 0.2% | 7-21 days |

Synthetic Modifications

Benzathine salt formation :

科学研究应用

Therapeutic Applications

Phenoxymethylpenicillin benzathine is indicated for the treatment of various infections caused by penicillin G-sensitive microorganisms. Its primary therapeutic applications include:

- Streptococcal Infections : It is used to treat streptococcal pharyngitis and scarlet fever, providing an alternative to first-line antibiotic treatments for these conditions .

- Skin and Soft Tissue Infections : Effective against mild to moderate infections caused by Staphylococcus and other susceptible organisms, it is often employed in dermatological settings .

- Respiratory Tract Infections : The compound is indicated for respiratory infections caused by Streptococcus pneumoniae and other pathogens sensitive to penicillin .

Prophylactic Uses

This compound plays a crucial role in preventive medicine, particularly in patients at risk of bacterial infections:

- Bacterial Endocarditis Prophylaxis : The American Heart Association recommends its use as an oral regimen for patients with congenital heart disease or rheumatic heart disease undergoing dental procedures or surgeries that may introduce bacteria into the bloodstream .

- Prevention of Rheumatic Fever Recurrence : It is also utilized in preventing the recurrence of rheumatic fever, particularly in children with a history of the condition .

Pharmacological Mechanism

The mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs), it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This action makes it effective against a variety of gram-positive bacteria.

Case Studies and Clinical Research

Numerous studies have evaluated the efficacy of this compound in clinical settings:

- A study comparing the effectiveness of oral phenoxymethylpenicillin and intramuscular benzathine penicillin G in treating group A streptococcal pharyngitis found similar cure rates among both treatment groups, highlighting its effectiveness as an oral alternative .

- Another clinical trial involving children treated with phenoxymethylpenicillin demonstrated its efficacy in eradicating group A streptococci from throat cultures, reinforcing its role in managing streptococcal infections .

Dosage Forms and Administration

This compound is available in various formulations, including:

| Formulation Type | Strength | Administration Method |

|---|---|---|

| Oral Tablets | 250 mg (400,000 IU) | Swallowed whole between meals |

| Oral Suspension | 125 mg/5 ml (200,000 IU/5 ml) | Reconstituted with filtered water and administered using a measuring device |

Dosage Recommendations :

- For streptococcal pharyngitis: Varies by age and weight, generally ranging from 125 mg to 1 g administered twice daily for 10 days.

- For diphtheria: 500 mg four times daily for adults or up to 15 mg/kg for children under 40 kg .

Safety Profile and Contraindications

While generally well-tolerated, this compound can cause adverse effects such as gastrointestinal disturbances and allergic reactions. It should not be administered to patients with known allergies to penicillins or severe renal impairment without caution .

作用机制

Phenoxymethylpenicillin benzathine exerts its effects by inhibiting the biosynthesis of cell wall mucopeptide in bacteria . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the third and final stage of bacterial cell wall synthesis . This leads to the weakening of the cell wall and ultimately the death of the bacterial cell.

相似化合物的比较

Phenoxymethylpenicillin benzathine is unique due to its prolonged release properties provided by the benzathine component. Similar compounds include:

Penicillin G benzathine: Another long-acting penicillin used for similar indications.

Penicillin V potassium: A potassium salt form of phenoxymethylpenicillin with a shorter duration of action.

Amoxicillin: A broader-spectrum penicillin antibiotic with different pharmacokinetic properties.

This compound stands out due to its combination of phenoxymethylpenicillin’s efficacy and benzathine’s prolonged release, making it suitable for long-term prophylaxis and treatment of infections.

属性

CAS 编号 |

63690-57-3 |

|---|---|

分子式 |

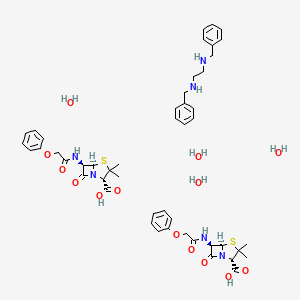

C48H64N6O14S2 |

分子量 |

1013.2 g/mol |

IUPAC 名称 |

N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate |

InChI |

InChI=1S/2C16H18N2O5S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2 |

InChI 键 |

WGLORUYLLMHSJU-UHFFFAOYSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。